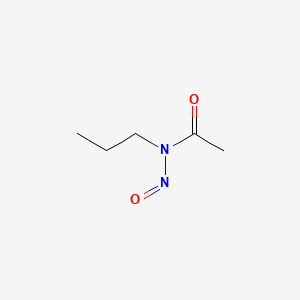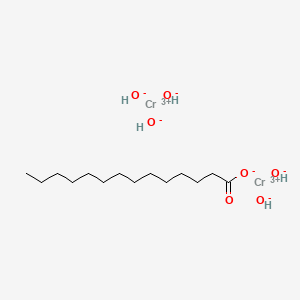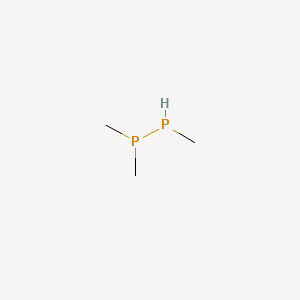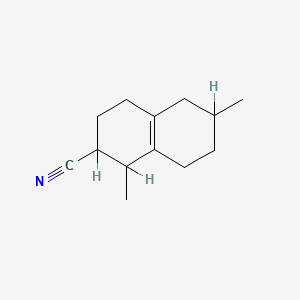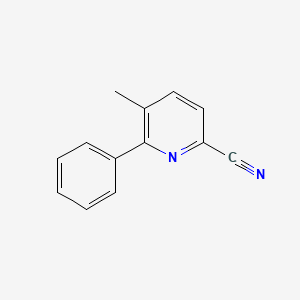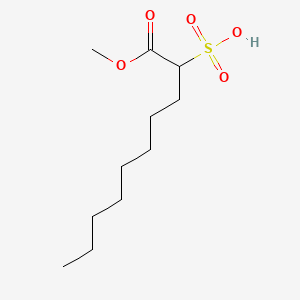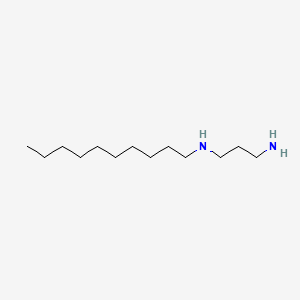
N-Decylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Decylpropane-1,3-diamine is an organic compound belonging to the class of diamines. It is characterized by a decyl group attached to a propane-1,3-diamine backbone. This compound is known for its surfactant properties and is used in various industrial applications, including as a biocide and in the formulation of cleaning agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Decylpropane-1,3-diamine typically involves the reaction of decylamine with 1,3-dibromopropane. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol. The reaction proceeds via nucleophilic substitution, where the amine group of decylamine attacks the bromine atom of 1,3-dibromopropane, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
N-Decylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted diamines depending on the reagents used.
Applications De Recherche Scientifique
N-Decylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a biocide, inhibiting the growth of microorganisms.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of cleaning agents, surfactants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of N-Decylpropane-1,3-diamine primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is attributed to the amphiphilic nature of the molecule, which allows it to integrate into the lipid membrane and destabilize it .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Dodecylpropane-1,3-diamine: Similar structure but with a dodecyl group instead of a decyl group.
Laurylamine dipropylenediamine: Contains a lauryl group and is used in similar applications as a biocide and surfactant.
Uniqueness
N-Decylpropane-1,3-diamine is unique due to its specific chain length, which imparts distinct physicochemical properties. The decyl group provides an optimal balance between hydrophobicity and hydrophilicity, making it effective in disrupting microbial membranes while maintaining solubility in aqueous solutions .
Propriétés
Numéro CAS |
5538-99-8 |
|---|---|
Formule moléculaire |
C13H30N2 |
Poids moléculaire |
214.39 g/mol |
Nom IUPAC |
N'-decylpropane-1,3-diamine |
InChI |
InChI=1S/C13H30N2/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h15H,2-14H2,1H3 |
Clé InChI |
FHKWCXVXPHXBAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



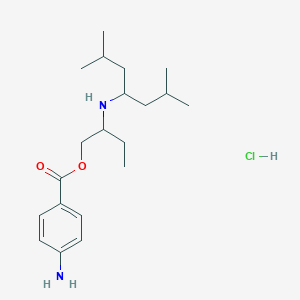

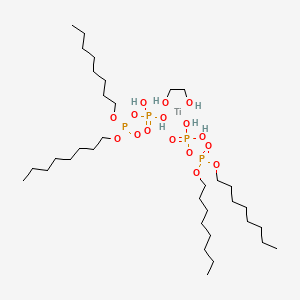
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
